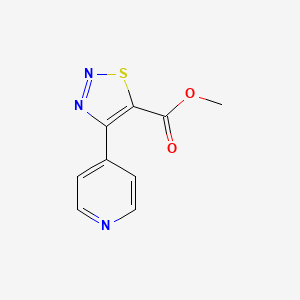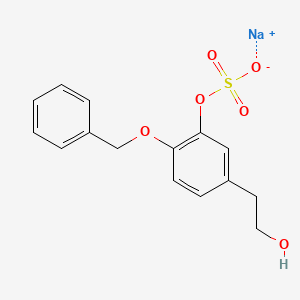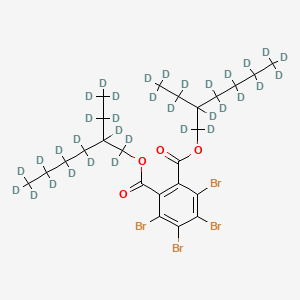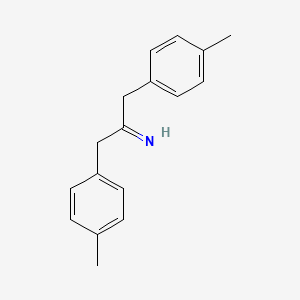
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide is a complex organic compound with a molecular formula of C9H16BrNO2 This compound features a cyclohexane ring substituted with a bromine atom, a hydroxyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a cyclohexane derivative, followed by the introduction of the hydroxyl group and the carboxamide functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or carboxylic acid, while reduction can produce a cyclohexane derivative. Substitution reactions can result in various substituted cyclohexane compounds.
Scientific Research Applications
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4S)-4-Bromo-3-hydroxycyclohexane-1-carboxylic acid: Similar in structure but lacks the N,N-dimethyl group.
(1S,3S,4S)-4-Bromo-3-hydroxy-N-methylcyclohexane-1-carboxamide: Similar but with only one methyl group on the nitrogen atom.
Uniqueness
The presence of the N,N-dimethyl group in (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide distinguishes it from other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various research applications.
Properties
Molecular Formula |
C9H16BrNO2 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
(1S,3S,4S)-4-bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H16BrNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h6-8,12H,3-5H2,1-2H3/t6-,7-,8-/m0/s1 |
InChI Key |
MACXXPMHJMPFKB-FXQIFTODSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@H](C1)O)Br |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)







![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)





